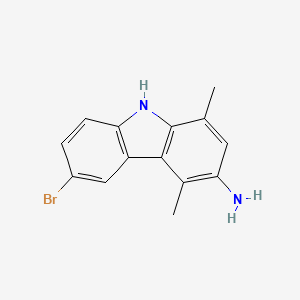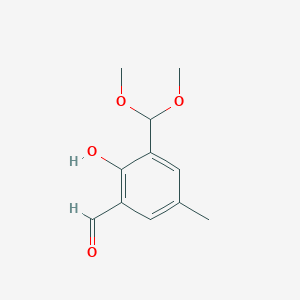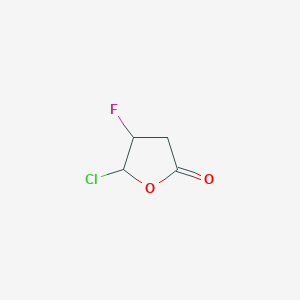silane CAS No. 117408-29-4](/img/structure/B14296575.png)
[(3,3-Dimethylcyclohexyl)oxy](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Dimethylcyclohexyl)oxysilane is an organosilicon compound with the molecular formula C11H24OSi. This compound features a cyclohexyl ring substituted with two methyl groups and an oxygen atom bonded to a silicon atom, which is further bonded to three methyl groups. Organosilicon compounds like this one are known for their versatility in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclohexyl)oxysilane typically involves the reaction of 3,3-dimethylcyclohexanol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of (3,3-Dimethylcyclohexyl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
(3,3-Dimethylcyclohexyl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
(3,3-Dimethylcyclohexyl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism of action of (3,3-Dimethylcyclohexyl)oxysilane involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond is highly polar, making it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in a wide range of chemical transformations, facilitating the formation of new bonds and the modification of existing structures.
相似化合物的比较
Similar Compounds
Trimethylsilyl chloride: A simpler silane with similar reactivity but lacking the cyclohexyl group.
Dimethylphenylsilane: Contains a phenyl group instead of a cyclohexyl group, leading to different reactivity and applications.
Triethylsilyl chloride: Similar to trimethylsilyl chloride but with ethyl groups instead of methyl groups.
Uniqueness
(3,3-Dimethylcyclohexyl)oxysilane is unique due to the presence of the cyclohexyl group, which imparts steric hindrance and influences the compound’s reactivity. This makes it particularly useful in applications where selective reactions are required, such as in the synthesis of complex organic molecules.
属性
CAS 编号 |
117408-29-4 |
|---|---|
分子式 |
C11H24OSi |
分子量 |
200.39 g/mol |
IUPAC 名称 |
(3,3-dimethylcyclohexyl)oxy-trimethylsilane |
InChI |
InChI=1S/C11H24OSi/c1-11(2)8-6-7-10(9-11)12-13(3,4)5/h10H,6-9H2,1-5H3 |
InChI 键 |
MXPKZOUITMNHEN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(C1)O[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)

![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)
![2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14296536.png)




![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
